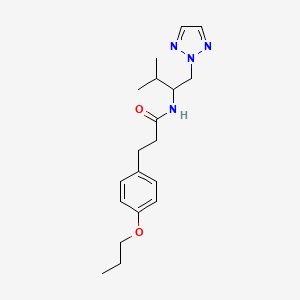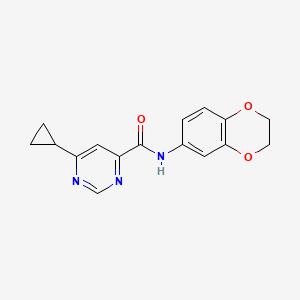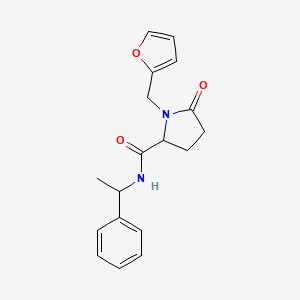![molecular formula C8H14ClN5O2 B2450987 1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride CAS No. 2227650-11-3](/img/structure/B2450987.png)
1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride” is a chemical compound with the CAS Number: 2227650-11-3 . It has a molecular weight of 247.68 . The IUPAC name for this compound is 1-((3S,4S)-4-(aminomethyl)tetrahydrofuran-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13N5O2.ClH/c9-1-5-3-15-4-7(5)13-2-6(8(10)14)11-12-13;/h2,5,7H,1,3-4,9H2,(H2,10,14);1H/t5-,7-;/m1./s1 .Physical And Chemical Properties Analysis
This compound is a powder and it’s stored at room temperature .Applications De Recherche Scientifique
Synthesis and Properties
The compound "1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride" and similar derivatives have been a subject of interest due to their nitrogen-rich properties and potential applications in various fields. For instance, 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex have been synthesized and characterized, with the focus on their thermal stability and detonation properties, indicating their potential use in energetic materials (Jian Qin, Tong Li, Jianguo Zhang, & Zhi-Bin Zhang, 2016).
Building Blocks for Chemical Synthesis
Triazole derivatives, including those similar to the compound , are utilized as versatile building blocks for the synthesis of various chemical structures. For example, (1H-1,2,3-triazol-4-yl)carbohydrazides, derived from 4-trichloroacetyl-1H-1,2,3-triazoles, have been used to construct a series of fluorinated heterocycles analogous to rufinamide (H. Bonacorso et al., 2017).
Biological Activity
A range of 1,2,3-triazole derivatives has been synthesized and evaluated for antimicrobial activities against various pathogens. Some of these compounds, like 5-methyl-1H-1,2,3-triazole-4-carboxamides, have shown potent antibacterial effects against strains such as Staphylococcus aureus (N. Pokhodylo et al., 2021).
Medicinal Chemistry
In the field of medicinal chemistry, certain triazole derivatives are known for their significant biological activities, which include antiviral, anticancer, anxiolytic, and anticonvulsant properties. The core motif of 1,2,4-triazoles plays a vital role in this context (Tangella Nagendra Prasad et al., 2021).
Anticancer Screening
Novel 1,2,3-triazoles have been synthesized and screened for anticancer activity. Some derivatives exhibited significant activity against various cancer cell lines, indicating their potential as therapeutic agents (N. Pokhodylo, O. Shyyka, & V. Matiychuk, 2013).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazole-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c9-1-5-3-15-4-7(5)13-2-6(8(10)14)11-12-13;/h2,5,7H,1,3-4,9H2,(H2,10,14);1H/t5-,7-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMECGDIHSKJALO-HCSZTWNASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N2C=C(N=N2)C(=O)N)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N2C=C(N=N2)C(=O)N)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2450904.png)
![Methyl 2-amino-2-[3-[2-(difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2450905.png)


![3-Amino-2-[(5-bromo-2-fluorophenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2450916.png)
![1-(4-Methylbenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2450917.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2450918.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2450920.png)



![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2450926.png)
